Hydrogen-Bond Acceptor Count and Polarity Differentiate the 5-Amino Derivative from the 5-Mercapto Analog
The 5-amino substituent on the target compound provides five hydrogen-bond acceptor (HBA) sites compared with four for the 5-mercapto analog N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methylbutanamide (CAS 98432-30-5), while both retain two hydrogen-bond donors [1][2]. The XLogP3-AA of the 5-amino compound is 0.8, notably lower than the 1.8 computed for the 5-mercapto analog, indicating a meaningful shift in lipophilicity that alters predicted membrane permeability and off-target binding profiles [1][2].
| Evidence Dimension | Hydrogen-bond acceptor count and partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | HBA = 5; XLogP3-AA = 0.8 |
| Comparator Or Baseline | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methylbutanamide: HBA = 4; XLogP3-AA = 1.8 |
| Quantified Difference | Δ HBA = +1 (25% increase); Δ XLogP3-AA = –1.0 (56% decrease in lipophilicity) |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
A lower logP and higher HBA count favour aqueous solubility and reduce non-specific hydrophobic protein binding, making the 5-amino compound a cleaner probe for target-based screens where hydrophobicity-driven false positives are a concern.
- [1] PubChem Compound Summary for CID 79513351, N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 33677705, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methylbutanamide. National Center for Biotechnology Information (2026). View Source
